molecular formula C19H18N2O5S B2838077 methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2097914-93-5

methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2838077
CAS No.: 2097914-93-5
M. Wt: 386.42
InChI Key: BSIJIFCEFUBOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a furan ring, a phenyl group, and a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps:

  • Formation of the Furan-3-yl Phenyl Intermediate: : The initial step involves the synthesis of the furan-3-yl phenyl intermediate. This can be achieved through a Suzuki coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound under palladium catalysis.

  • Introduction of the Sulfamoyl Group: : The next step is the introduction of the sulfamoyl group. This is typically done by reacting the furan-3-yl phenyl intermediate with a sulfamoyl chloride in the presence of a base such as triethylamine.

  • Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the sulfamoyl intermediate with methyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The compound can be reduced at the sulfamoyl group to form corresponding amines.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows for the possibility of selective binding to specific biological targets.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan ring and sulfamoyl group could play crucial roles in binding to the active sites of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[4-(phenylsulfamoyl)phenyl]carbamate: Similar structure but lacks the furan ring.

    Methyl N-[4-({[4-(thiophen-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol

Structural Features

  • The compound contains a furan ring, which is known for its biological activity.
  • It has a sulfamoyl group that may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, showed promising results against various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • Compounds with similar structures demonstrated IC50_{50} values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .
    • The most potent compounds showed an increase in caspase activity, indicating an apoptotic effect on cancer cells.
CompoundCell LineIC50_{50} (µM)
PABA Derivative 1MCF-73.0
PABA Derivative 2A5495.85
Methyl Carbamate AnalogHCT116<10

Enzyme Inhibition

The compound also has potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and progression.

  • Cholinesterase Inhibition :
    • Studies have shown that sulfonamide-based carbamates can inhibit butyrylcholinesterase (BChE), with some derivatives exhibiting IC50_{50} values significantly lower than standard inhibitors like rivastigmine .
    • This suggests that this compound may also possess similar inhibitory properties.
CompoundTarget EnzymeIC50_{50} (µM)
Sulfonamide ABChE4.33
Sulfonamide BBChE6.57
Methyl Carbamate AnalogBChETBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to increase caspase levels and induce apoptosis in cancer cells.
  • Enzyme Interaction : The sulfamoyl and carbamate groups may facilitate binding to active sites on target enzymes, inhibiting their function.

Case Study 1: Anticancer Efficacy

A study evaluating a series of carbamate derivatives demonstrated that modifications to the furan moiety significantly impacted anticancer activity. The most effective compounds were those that maintained structural integrity while enhancing solubility and bioavailability .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of sulfonamide derivatives found that specific substitutions on the phenyl ring enhanced BChE inhibition compared to traditional inhibitors. This suggests a pathway for optimizing this compound for therapeutic applications .

Properties

IUPAC Name

methyl N-[4-[[4-(furan-3-yl)phenyl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-19(22)21-17-6-8-18(9-7-17)27(23,24)20-12-14-2-4-15(5-3-14)16-10-11-26-13-16/h2-11,13,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIJIFCEFUBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.